molecular formula C22H26N2O7S B3657086 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3657086
M. Wt: 462.5 g/mol
InChI Key: SCWIOIRNWDYPMI-UHFFFAOYSA-N
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Description

“N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE” is a complex organic compound that features a combination of benzodioxin, dimethoxybenzenesulfonyl, and piperidine carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and dimethoxybenzenesulfonyl intermediates, followed by their coupling with a piperidine derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized under specific conditions.

    Reduction: The sulfonyl group may be reduced to a sulfide.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways may make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
  • This compound
  • This compound

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7S/c1-28-18-6-4-17(14-20(18)29-2)32(26,27)24-9-7-15(8-10-24)22(25)23-16-3-5-19-21(13-16)31-12-11-30-19/h3-6,13-15H,7-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWIOIRNWDYPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

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